![molecular formula C13H11Cl2NO2 B7764376 2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7764376.png)
2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione” is a chemical substance cataloged in various chemical databases. It is known for its unique structure and properties, which make it a subject of interest in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione involves specific chemical reactions and conditions. Detailed synthetic routes often include the use of protective groups, catalysts, and specific reaction environments to ensure the desired product is obtained with high purity and yield. For instance, certain preparation methods might involve the use of halogenated hydrocarbons and metal catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. The process must also adhere to safety and environmental regulations to ensure sustainable production.
化学反应分析
Types of Reactions
2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
科学研究应用
2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: The compound may be used in studies involving biological pathways and mechanisms.
Medicine: It could be investigated for potential therapeutic effects or as a part of drug development processes.
Industry: This compound might be used in the production of materials or chemicals with specific properties.
作用机制
The mechanism of action of 2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. The exact mechanism would depend on the context in which the compound is used, such as in biological or chemical systems .
相似化合物的比较
Similar Compounds
Similar compounds to 2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione can be identified based on structural and functional similarities. These might include other compounds with similar chemical backbones or functional groups.
Uniqueness
What sets this compound apart from its similar compounds could be its specific reactivity, stability, or the particular effects it has in various applications. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and reactivity make it a subject of ongoing research and application development.
属性
IUPAC Name |
2-[(3,5-dichloroanilino)methylidene]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-8-4-9(15)6-10(5-8)16-7-11-12(17)2-1-3-13(11)18/h4-7,16H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDRTXMNBCNNHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=CNC2=CC(=CC(=C2)Cl)Cl)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(=CNC2=CC(=CC(=C2)Cl)Cl)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
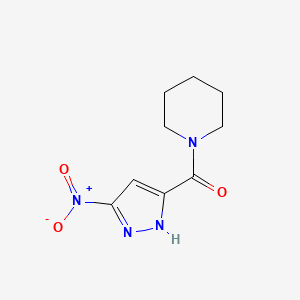
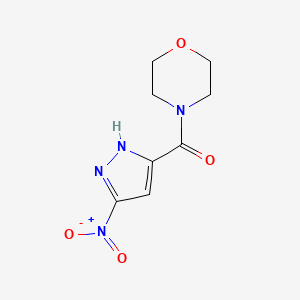
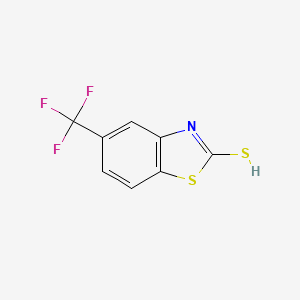
![5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol](/img/structure/B7764309.png)
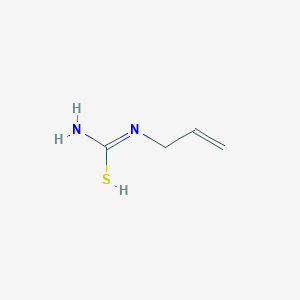
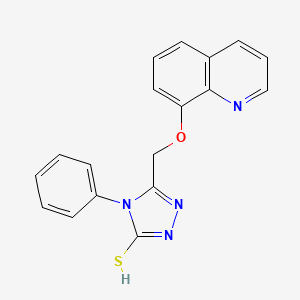
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7764331.png)
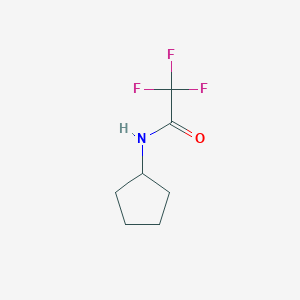
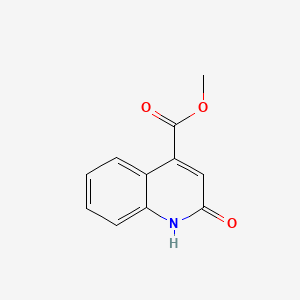
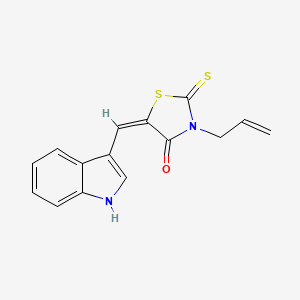
![2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro-](/img/structure/B7764348.png)
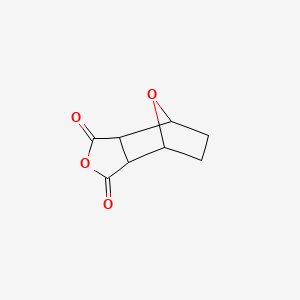
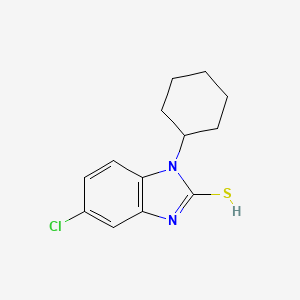
![2,3-dihydro-1H-cyclopenta[c]quinoline-4-thiol](/img/structure/B7764390.png)
